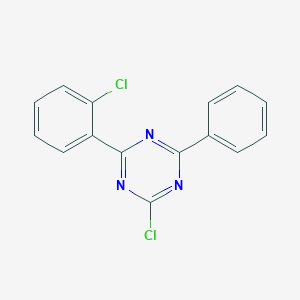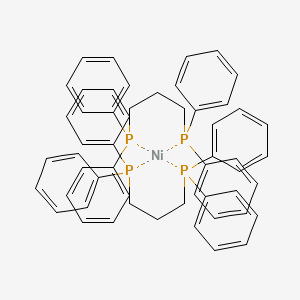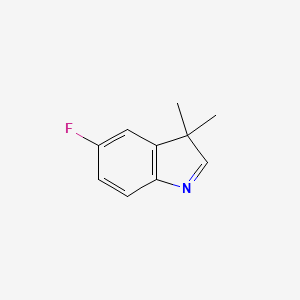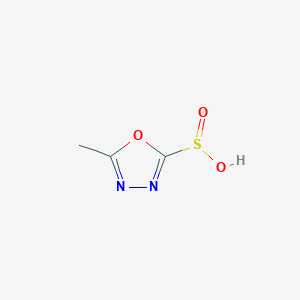
2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents such as acyl chlorides or alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide or potassium carbonate.
Cyclization: Catalysts such as acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Esters, ethers.
Cyclization: Various heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and hydroxyl groups can form additional interactions with target molecules .
Comparación Con Compuestos Similares
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied as CDK2 inhibitors for cancer treatment.
Benzothiazole derivatives: Investigated for their anti-tubercular properties.
Uniqueness: 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol is unique due to its combination of a pyridine ring, an oxadiazole ring, and a thioether linkage. This combination provides a distinct set of chemical properties and potential interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C9H9N3O2S/c13-4-5-15-9-12-11-8(14-9)7-2-1-3-10-6-7/h1-3,6,13H,4-5H2 |
Clave InChI |
QPXDQNKLPUWSFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NN=C(O2)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxylate](/img/structure/B13107748.png)





![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)



